3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione
Overview
Description
The compound "3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione" is a complex molecule that likely exhibits interesting chemical and physical properties due to its multiple functional groups and heterocyclic components. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related heterocyclic compounds, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves the condensation of 1,3-diones with amines. For instance, the one-step synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine is reported, suggesting a possible pathway for synthesizing similar pyrrole derivatives . Additionally, the formation of unsymmetrical Schiff bases derived from 3,4-diaminopyridine indicates the reactivity of aminopyridines with diketones, which could be relevant for the synthesis of the target compound . The aminoacylation of indoles and pyrroles through a three-component reaction involving ynol ethers and sulfonyl azides also provides a method that could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of a Schiff base derived from 3,4-diaminopyridine has been determined, revealing intermolecular hydrogen-bonded dimers . This suggests that the target compound may also form specific molecular arrangements in the solid state, potentially influencing its properties.
Chemical Reactions Analysis
The reactivity of related heterocyclic compounds includes the formation of Schiff bases and the aminoacylation of indoles and pyrroles. The reactions of 1-aryl-4,5-bis(methoxycarbonyl)-1H-pyrrole-2,3-diones with N-substituted amines lead to the formation of spiro compounds, indicating that the target compound may also undergo reactions with amines to form complex structures .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not directly reported, the properties of similar heterocyclic compounds can provide some insights. The presence of multiple heteroatoms and functional groups in these compounds suggests that they may exhibit a range of physical properties such as solubility, melting points, and stability. The chemical properties, including reactivity towards nucleophiles and electrophiles, can be inferred from the reported synthesis and reaction mechanisms .
Scientific Research Applications
Photochromic Properties
Research shows that derivatives of indolyl- and pyrroledione-containing compounds, similar in structure to 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione, exhibit notable photochromic properties. These compounds change color when exposed to light, which could have potential applications in various fields including material science and molecular switches (Makarova et al., 2013), (Metelitsa et al., 2010).
Anticancer Activity
Some derivatives, synthesized using processes that might be similar to those used for 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione, have been evaluated for their potential anticancer activity. This research signifies the potential of these compounds in medicinal chemistry, particularly in the development of new anticancer drugs (Kumar et al., 2013).
Fluorescence and Quantum Yields
Studies on similar indolyl-pyrroledione derivatives have revealed interesting fluorescence properties with varying quantum yields. These properties suggest possible applications in fluorescence imaging or as fluorescent probes in biochemical research (Shepelenko et al., 2017).
Potential in Imaging Probes
Research on compounds structurally related to 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione shows promise in the development of imaging probes, especially for detecting specific enzymes or proteins in medical imaging (Ono et al., 2016).
Amyloid Detection
Some unsymmetric indolylmaleimides, which are chemically similar, have been found to have high selectivity for amyloid fibrils. This suggests potential applications in the detection and study of amyloids, relevant in neurodegenerative diseases like Alzheimer's (Nakazono et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3-[1-(3-aminopropyl)indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c24-10-5-11-27-13-17(15-7-2-4-9-19(15)27)21-20(22(28)26-23(21)29)16-12-25-18-8-3-1-6-14(16)18/h1-4,6-9,12-13,25H,5,10-11,24H2,(H,26,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYXQTXFRIDSGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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